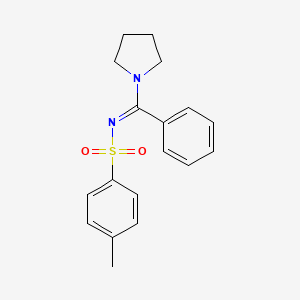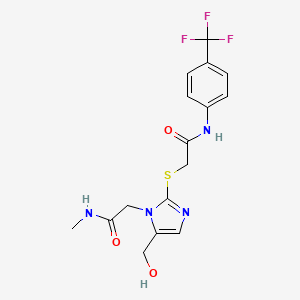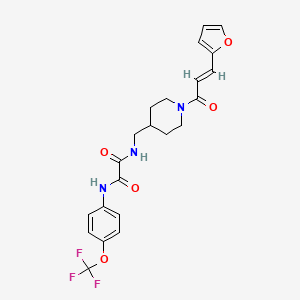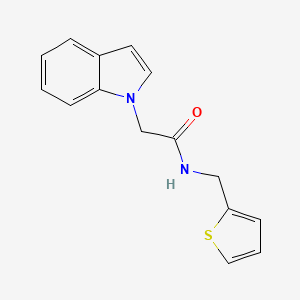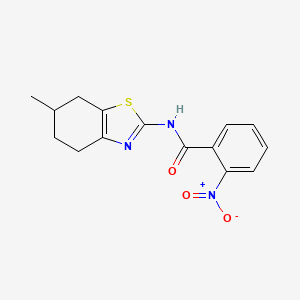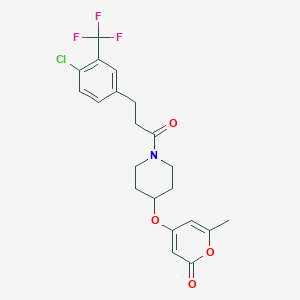
4-((1-(3-(4-cloro-3-(trifluorometil)fenil)propanoyl)piperidin-4-il)oxi)-6-metil-2H-piran-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and industrial applications.
Aplicaciones Científicas De Investigación
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Chemistry: : It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: : The compound can be used to study biological pathways and mechanisms due to its ability to interact with specific biological targets.
Medicine: : It holds potential as a lead compound in the development of new pharmaceuticals, particularly in areas such as anti-inflammatory and anticancer drug research.
Industry: : The compound's chemical properties make it useful in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting from commercially available starting materials. The general synthetic route can be summarized as follows:
Starting Material Preparation: : The synthesis begins with the preparation of the intermediate compounds, including 4-chloro-3-(trifluoromethyl)benzaldehyde and 1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidine.
Coupling Reaction: : The key step involves coupling the prepared intermediates under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Cyclization and Methylation: : Following the coupling, cyclization reactions are performed to form the pyran ring, and the final methylation step ensures the formation of the desired compound.
Industrial Production Methods
For large-scale industrial production, the synthetic route can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxidized products using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), copper (II) sulfate (CuSO4).
Major Products Formed
The major products formed from these reactions vary depending on the reaction conditions and the specific reagents used. These products can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound.
Mecanismo De Acción
The mechanism of action of 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The precise pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Compared to similar compounds, 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its unique chemical structure and specific functional groups, which confer distinct reactivity and interaction profiles. Some similar compounds include:
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-ethyl-2H-pyran-2-one
4-((1-(3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
These compounds share similarities in their core structure but differ in specific functional groups, leading to variations in their chemical properties and biological activities.
That should give you a detailed overview of the compound . If there’s anything else you’re curious about, just let me know!
Propiedades
IUPAC Name |
4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO4/c1-13-10-16(12-20(28)29-13)30-15-6-8-26(9-7-15)19(27)5-3-14-2-4-18(22)17(11-14)21(23,24)25/h2,4,10-12,15H,3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWLRPCCNVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

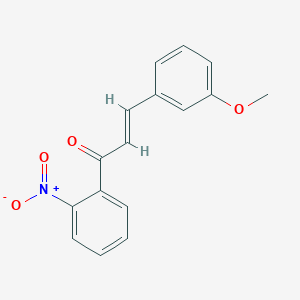
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
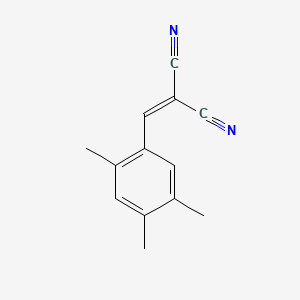
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2415883.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415888.png)
